REACTION_CXSMILES
|
[Br-].[Li+].[C:3]([Br:6])(=O)[CH3:4].[CH2:7]([O:9][C:10](=[O:19])[CH2:11][C:12]1[CH:13]=CC(Cl)=[N:16][CH:17]=1)[CH3:8].[OH-].[Na+]>C(#N)C.O>[CH2:7]([O:9][C:10](=[O:19])[CH2:11][C:12]1[CH:13]=[CH:4][C:3]([Br:6])=[N:16][CH:17]=1)[CH3:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Br
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C=CC(=NC1)Cl)=O
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 4) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane/ethyl acetate=4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1C=CC(=NC1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 655 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |